1'-(5,7-Dioxo-6-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)-1,4'-bipiperidine-4'-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1'-(5,7-Dioxo-6-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)-1,4'-bipiperidine-4'-carboxamide is a useful research compound. Its molecular formula is C23H27N7O3 and its molecular weight is 449.515. The purity is usually 95%.
BenchChem offers high-quality 1'-(5,7-Dioxo-6-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)-1,4'-bipiperidine-4'-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1'-(5,7-Dioxo-6-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)-1,4'-bipiperidine-4'-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
This compound, due to its structural similarity with pyrimido[4,5-d]pyrimidines, could potentially exhibit antimicrobial properties. Pyrimido[4,5-d]pyrimidines have been shown to possess a broad spectrum of biological activities, including antimicrobial effects . The compound’s efficacy against various microorganisms could be explored, particularly focusing on its half maximal inhibitory concentration (IC50) values to determine its potency.
Anticancer Research
The structural features of this compound suggest potential utility in anticancer research. Compounds with similar structures have been associated with anticancer activities . Research could be directed towards understanding its mechanism of action, possibly as a kinase inhibitor or an agent that interferes with DNA replication in cancer cells.
Alzheimer’s Disease Treatment
Given the presence of pyrimidine derivatives in the compound, it could be investigated for acetylcholinesterase inhibition, which is a common strategy for the treatment of Alzheimer’s disease . The compound’s ability to cross the blood-brain barrier and its affinity for acetylcholinesterase could be key areas of study.
Antidepressant and Anticonvulsant Effects
The compound’s structure hints at possible antidepressant and anticonvulsant applications. Research could explore its interaction with neurotransmitter systems or ion channels that are implicated in mood regulation and seizure control .
Antihypertensive and Cardiovascular Applications
Compounds with pyrimidine cores have been utilized in the development of antihypertensive drugs. This compound could be analyzed for its potential effects on blood pressure regulation and cardiovascular health, possibly through the modulation of angiotensin-converting enzyme (ACE) or calcium channels .
Anti-Inflammatory and Analgesic Effects
The compound could be assessed for its anti-inflammatory and analgesic properties. Its effectiveness in reducing inflammation and pain could be tested in models of chronic inflammatory diseases and neuropathic pain .
Antithrombotic Activity
Due to the presence of pyrimidine, which is found in fibrinogen receptor antagonists, this compound might be researched for its antithrombotic activity. Studies could focus on its ability to prevent blood clot formation without causing significant bleeding risk .
Antifungal and Antiviral Research
Lastly, the compound’s potential antifungal and antiviral applications could be a promising area of research. Investigating its efficacy against specific fungal strains or viruses, and understanding its mode of action, could lead to the development of new therapeutic agents .
Eigenschaften
IUPAC Name |
1-(5,7-dioxo-6-phenyl-8H-pyrimido[4,5-d]pyrimidin-2-yl)-4-piperidin-1-ylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N7O3/c24-20(32)23(29-11-5-2-6-12-29)9-13-28(14-10-23)21-25-15-17-18(26-21)27-22(33)30(19(17)31)16-7-3-1-4-8-16/h1,3-4,7-8,15H,2,5-6,9-14H2,(H2,24,32)(H,25,26,27,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJXASIPITVTFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)C3=NC=C4C(=N3)NC(=O)N(C4=O)C5=CC=CC=C5)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1'-(5,7-Dioxo-6-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)-1,4'-bipiperidine-4'-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.